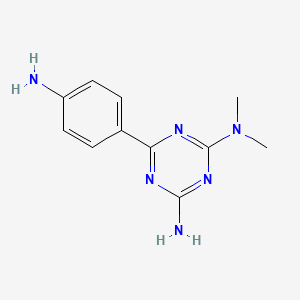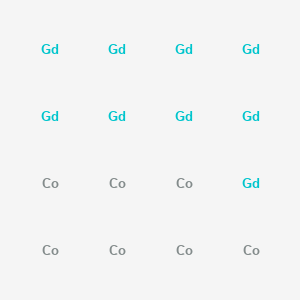
Cobalt--gadolinium (7/9)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–gadolinium (7/9) is a compound that combines cobalt and gadolinium in a specific stoichiometric ratio. This compound is of significant interest due to its unique magnetic, structural, and optical properties. Cobalt and gadolinium are both transition metals, with cobalt known for its ferromagnetic properties and gadolinium for its paramagnetic properties. When combined, these elements create a compound with enhanced magnetic characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt–gadolinium (7/9) can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing cobalt and gadolinium oxides in the desired stoichiometric ratio, followed by calcination at high temperatures to form the compound. The reaction conditions typically include temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product.
Industrial Production Methods: In industrial settings, cobalt–gadolinium (7/9) is often produced using high-temperature solid-state reactions. The raw materials, cobalt oxide and gadolinium oxide, are thoroughly mixed and subjected to high temperatures in a controlled atmosphere to ensure complete reaction and formation of the desired compound. The resulting product is then cooled, ground, and characterized to confirm its composition and properties.
化学反応の分析
Types of Reactions: Cobalt–gadolinium (7/9) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and gadolinium, which can participate in different redox processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–gadolinium (7/9) include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and atmospheres to ensure the stability of the compound.
Major Products Formed: The major products formed from reactions involving cobalt–gadolinium (7/9) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of cobalt and gadolinium oxides, while reduction reactions could yield metallic cobalt and gadolinium.
科学的研究の応用
Cobalt–gadolinium (7/9) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes. In biology and medicine, cobalt–gadolinium (7/9) is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. The compound’s magnetic properties make it suitable for use in data storage devices and other electronic applications in the industry.
作用機序
The mechanism by which cobalt–gadolinium (7/9) exerts its effects is primarily related to its magnetic properties. The compound’s magnetic behavior is influenced by the interaction between cobalt and gadolinium ions, which can align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, such as MRI contrast agents, where the compound enhances the contrast of images by affecting the relaxation times of hydrogen nuclei in the body.
類似化合物との比較
Cobalt–gadolinium (7/9) can be compared to other similar compounds, such as cobalt–nickel and gadolinium–iron compounds. While cobalt–nickel compounds also exhibit strong magnetic properties, cobalt–gadolinium (7/9) is unique due to the combination of ferromagnetic and paramagnetic characteristics. Gadolinium–iron compounds, on the other hand, may have different magnetic behaviors and applications. The uniqueness of cobalt–gadolinium (7/9) lies in its ability to combine the properties of both cobalt and gadolinium, resulting in a compound with enhanced magnetic and structural properties.
Similar Compounds
- Cobalt–nickel compounds
- Gadolinium–iron compounds
- Cobalt–manganese compounds
- Gadolinium–aluminum compounds
特性
CAS番号 |
85570-45-2 |
|---|---|
分子式 |
Co7Gd9 |
分子量 |
1828 g/mol |
IUPAC名 |
cobalt;gadolinium |
InChI |
InChI=1S/7Co.9Gd |
InChIキー |
WPKKMXLUSKCXKR-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



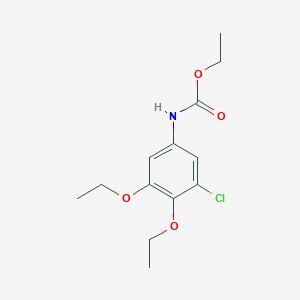
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
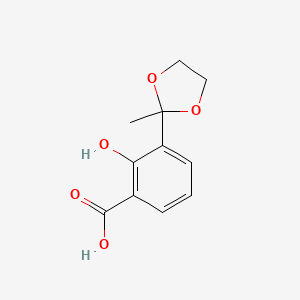
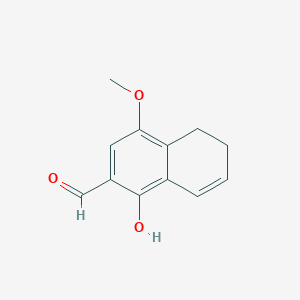
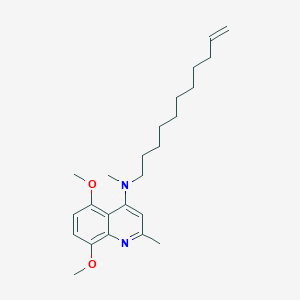
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
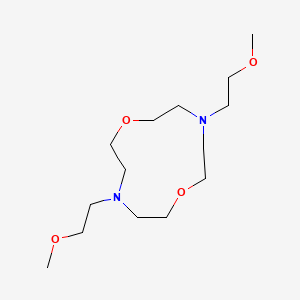
stannane](/img/structure/B14402995.png)

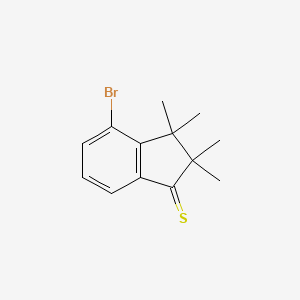
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
